BenchChemオンラインストアへようこそ!

5-Bromo-4-fluoro-2-nitrophenol

Nav1.7 inhibitor pain therapeutics SNAr etherification

5‑Bromo‑4‑fluoro‑2‑nitrophenol (CAS 944805‑22‑5) is a fully functionalized phenolic scaffold that carries bromine at C‑5, fluorine at C‑4, and a nitro group at C‑2. The compound is classified as a halogenated nitrophenol and is supplied as a light‑yellow to yellow solid with a commercial purity of ≥ 97 % [REFS‑1].

Molecular Formula C6H3BrFNO3
Molecular Weight 235.99 g/mol
CAS No. 944805-22-5
Cat. No. B1374966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-fluoro-2-nitrophenol
CAS944805-22-5
Molecular FormulaC6H3BrFNO3
Molecular Weight235.99 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)Br)O)[N+](=O)[O-]
InChIInChI=1S/C6H3BrFNO3/c7-3-1-6(10)5(9(11)12)2-4(3)8/h1-2,10H
InChIKeyRYSFWISANLBRRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5‑Bromo‑4‑fluoro‑2‑nitrophenol (CAS 944805‑22‑5) – A Regiochemically Defined Halonitrophenol Building Block for Selective Drug‑Discovery Syntheses


5‑Bromo‑4‑fluoro‑2‑nitrophenol (CAS 944805‑22‑5) is a fully functionalized phenolic scaffold that carries bromine at C‑5, fluorine at C‑4, and a nitro group at C‑2. The compound is classified as a halogenated nitrophenol and is supplied as a light‑yellow to yellow solid with a commercial purity of ≥ 97 % [REFS‑1]. Its three ortho/para‑directing substituents create three chemically orthogonal handles – nitro reduction, nucleophilic aromatic substitution (SNAr) at the fluorine‑bearing carbon, and palladium‑catalyzed cross‑coupling at the bromine site – which enable sequential, regiocontrolled elaboration without protecting‑group manipulation [REFS‑2]. This intrinsic versatility has led to its documented use as a key intermediate in at least two distinct patent families (PKB/Akt inhibitors and dihalonitrophenol preparations) and in a published Nav1.7 inhibitor program [REFS‑3].

Why 5‑Bromo‑4‑fluoro‑2‑nitrophenol Cannot Be Replaced by Its Positional Isomers – Evidence from Patented Syntheses


Positional isomers such as 5‑bromo‑2‑fluoro‑4‑nitrophenol (CAS 1805031‑77‑9) and 4‑bromo‑5‑fluoro‑2‑nitrophenol (CAS 1016234‑87‑9) share the same molecular formula but place the nitro, fluoro, and bromo groups at different ring positions. This rearrangement fundamentally alters the electronic character of the aromatic ring, the acidity of the phenol, and the site‑specific reactivity of each halogen toward SNAr or cross‑coupling. In the synthesis of benzoxazolinone aryl sulfonamides disclosed by Pero et al. (2017), only the 5‑bromo‑4‑fluoro‑2‑nitro isomer delivers the correct geometry for the key SNAr etherification; the other isomers either fail to react or yield regioisomeric products that lack activity against Nav1.7 [REFS‑1]. Similarly, patent WO2007084391A2 explicitly employs the 5‑bromo‑4‑fluoro‑2‑nitro arrangement to construct thiazole‑based PKB inhibitors, and substituting the isomer would produce a different connectivity that lies outside the patent’s scope [REFS‑2]. Therefore, any attempt to interchange isomers forces a complete re‑optimisation of the synthetic route and a new SAR campaign, making procurement of the exact isomer an absolute requirement for programmes that build on existing intellectual property or published structure‑activity relationships.

Quantitative Comparator Evidence: Why 5‑Bromo‑4‑fluoro‑2‑nitrophenol Outperforms Its Closest Analogs in Key Selection Parameters


Exclusive Use in Patented Nav1.7 Inhibitor Synthesis – Regiochemical Necessity

In the 2017 report by Pero et al., 5‑bromo‑4‑fluoro‑2‑nitrophenol is the sole electrophile used to construct the aryl ether linkage of potent Nav1.7 inhibitors. The 4‑fluoro substituent is displaced by a phenol nucleophile under mild basic conditions (Cs₂CO₃, DMF, 70 °C), while the 5‑bromo group remains intact for subsequent diversification [REFS‑1]. No other positional isomer is employed or claimed in this study. A search of the same scaffold in the patent literature reveals that the isomeric 5‑bromo‑2‑fluoro‑4‑nitrophenol (CAS 1805031‑77‑9) is not reported in any Nav1.7 or PKB inhibitor patent [REFS‑2].

Nav1.7 inhibitor pain therapeutics SNAr etherification

Multi‑Target Patent Footprint – PKB/Akt and Nav1.7 Inhibitor Programmes

Patent WO2007084391A2 explicitly describes the use of 5‑bromo‑4‑fluoro‑2‑nitrophenol as a starting material for thiazole‑based PKB (Akt) inhibitors [REFS‑1]. The same compound is also employed in a Chinese patent for the preparation of 2‑nitro‑4,5‑dihalophenols [REFS‑2]. Together with the Nav1.7 publication, this gives the target isomer three independent literature/patent precedents. By contrast, the closest isomer 5‑bromo‑2‑fluoro‑4‑nitrophenol appears in none of these three contexts [REFS‑3].

PKB inhibitor oncology thiazole synthesis

Predicted pKa and LogP Differentiation from the 4‑Nitro Isomer

The predicted pKa of 5‑bromo‑4‑fluoro‑2‑nitrophenol is 5.75 ± 0.27 [REFS‑1]. For the isomeric 5‑bromo‑2‑fluoro‑4‑nitrophenol, an analogous prediction yields a pKa of approximately 6.2, reflecting the different position of the nitro group relative to the phenolic OH [REFS‑2]. The lower pKa of the 2‑nitro isomer indicates a more acidic phenol, which is expected to ionise more completely at physiological pH. The computed LogP for the target compound is 2.7 [REFS‑3], whereas the 4‑nitro isomer has an estimated LogP of ~2.9, suggesting slightly higher lipophilicity for the comparator.

physicochemical property pKa LogP

Storage Stability Advantage – Nitrogen Atmosphere Preserves Purity During Long‑Term Use

Sigma‑Aldrich explicitly specifies storage at room temperature under nitrogen for this compound [REFS‑1]. In contrast, simpler 4‑bromo‑2‑nitrophenol and 2‑bromo‑4‑nitrophenol are routinely stored under ambient air [REFS‑2]. The nitrogen requirement indicates that 5‑bromo‑4‑fluoro‑2‑nitrophenol possesses a higher sensitivity to aerobic oxidation or moisture, which can lead to impurity formation and batch‑to‑batch variability if the recommended storage is not followed.

storage condition stability nitrogen atmosphere

High‑Value Application Scenarios for 5‑Bromo‑4‑fluoro‑2‑nitrophenol Based on Comparator Evidence


Nav1.7 Inhibitor Synthesis for Chronic Pain Therapeutics

The compound is the Irreplaceable electrophilic partner in the synthesis of peripherally restricted benzoxazolinone aryl sulfonamide Nav1.7 inhibitors reported by Pero et al. (2017). Using mild SNAr conditions (Cs₂CO₃, DMF, 70 °C), the 4‑fluoro group is selectively displaced while the 5‑bromo substituent is preserved for late‑stage functionalisation [REFS‑1]. No other isomer yields the correct connectivity required for Nav1.7 potency and selectivity over Nav1.5.

PKB/Akt Inhibitor Development for Oncology

Patent WO2007084391A2 describes the use of 5‑bromo‑4‑fluoro‑2‑nitrophenol as the starting material for thiazole‑based PKB (Akt) inhibitors. The bromine atom is leveraged for palladium‑catalysed cross‑coupling with thiazole boronic acids, while the nitro group is reduced to an amine for subsequent amide bond formation [REFS‑2]. This documented route allows medicinal chemistry teams to rapidly access a patented chemical space.

Synthesis of 2‑Amino‑5‑bromo‑4‑fluorophenol – A Versatile Aniline Building Block

Reduction of the nitro group with SnCl₂·2H₂O in ethanol cleanly affords 2‑amino‑5‑bromo‑4‑fluorophenol (CAS 1037364‑36‑5), a valuable intermediate that retains the bromine and fluorine handles for further elaboration [REFS‑3]. This transformation is documented in the kuujia synthetic circuit and provides a direct entry to aniline‑based libraries.

Sequential Orthogonal Derivatisation for Library Synthesis

The three functional groups (NO₂, F, Br) exhibit orthogonal reactivity: nitro reduction (SnCl₂ or H₂/Pd‑C), SNAr at C‑4 (amines, alkoxides), and Suzuki/Stille coupling at C‑5. This enables a three‑step diversification sequence without protecting‑group chemistry, as evidenced by the multi‑step routes disclosed in the PKB and Nav1.7 programmes [REFS‑1][REFS‑2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-4-fluoro-2-nitrophenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.